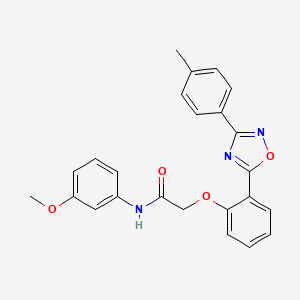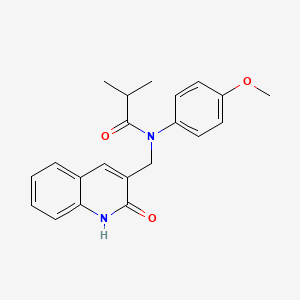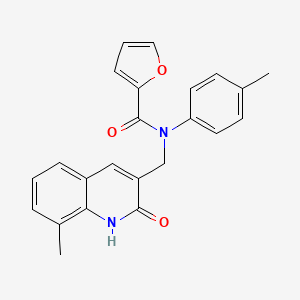
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMFC is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been found to exhibit antioxidant activity and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has several advantages for use in laboratory experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it useful for studying their functions. It is also relatively easy to synthesize and purify. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Finally, studies are needed to further elucidate the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and p-tolylfuran-2-carboxamide in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has also been found to possess potent antibacterial activity against gram-positive bacteria.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-8-10-19(11-9-15)25(23(27)20-7-4-12-28-20)14-18-13-17-6-3-5-16(2)21(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQDLIOICGSBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

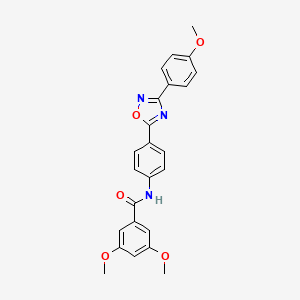

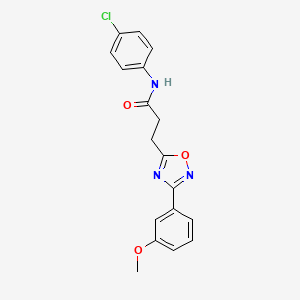
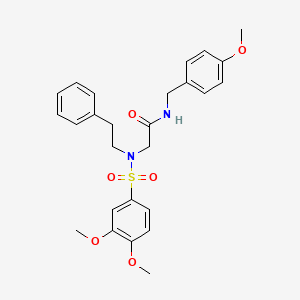
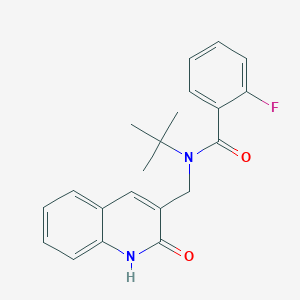
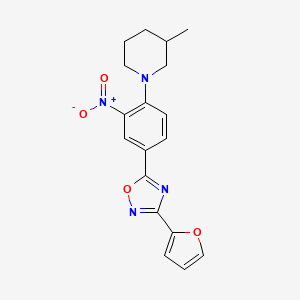

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
